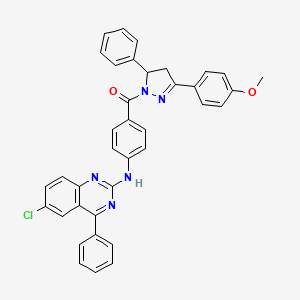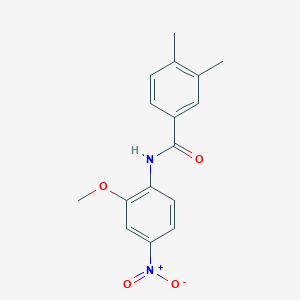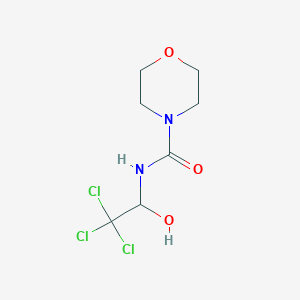![molecular formula C9H16ClNO2 B3003212 1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride CAS No. 2344679-22-5](/img/structure/B3003212.png)
1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Enantioseparation and Structural Configurations : The compound has been utilized in the synthesis and enantioseparation of 1-azaspiro[4.4]nonane-2,6-dione, demonstrating its role in resolving chiral compounds and determining their absolute configurations (Nagasaka, Sato, & Saeki, 1997).
Application in Drug Synthesis
- Core Structure in Antileukemic Drugs : It forms the core structure of cephalotaxine, a compound whose derivatives exhibit significant antileukemic activity. This highlights its importance in synthesizing drugs targeting chronic myelogenous leukemia (Bialy, Braun, & Tietze, 2005).
Exploration in Anticonvulsant Properties
- Anticonvulsant Properties Research : Studies on derivatives of 1-azaspiro[4.4]nonane-1,3-dione have shown potential anticonvulsant properties, especially in treating seizures, illustrating its relevance in neuropharmacology research (Kamiński, Obniska, & Dybała, 2008).
Utilization in Heterocyclic Chemistry
- Role in Heterocyclic Compound Synthesis : The synthesis of spirocyclic oxetane-fused benzimidazoles involves this compound, underlining its utility in creating novel heterocyclic structures (Gurry, McArdle, & Aldabbagh, 2015).
Development of Synthetic Receptors and Enzyme Inhibitors
- Template for Synthetic Receptors and Enzyme Inhibitors : Its derivatives have been used as templates for constructing synthetic receptors and as intermediates in enzyme inhibitor synthesis, indicating its versatility in bioorganic chemistry (Bialy, Braun, & Tietze, 2005).
Cytotoxicity and Apoptotic Effects in Cancer Research
- Investigation in Cytotoxic and Apoptotic Effects : Certain derivatives have been synthesized and tested for their cytotoxicity against various cancer cell lines, contributing to cancer research and potential therapeutic applications (Turk-Erbul et al., 2021).
Antimicrobial Agent Development
- Synthesis of Antimicrobial Agents : Compounds related to 1-azaspiro[4.4]nonane have been synthesized and tested as antimicrobial agents, showcasing its potential in developing new antibiotics (Al-Ahmadi & El-zohry, 1995).
Conformational Analysis in Medicinal Chemistry
- Crystallographic Studies for Drug Design : Crystallographic and molecular mechanics studies have been conducted on related compounds, aiding in understanding the structural basis of their biological activity, crucial for drug design (Ciechanowicz-Rutkowska et al., 1997).
Diverse Applications in Drug Discovery
- Diverse Applications in Chemistry-Driven Drug Discovery : The compound is integral in the diversity-oriented synthesis of azaspirocycles, underlining its importance in creating novel chemical scaffolds for drug discovery (Wipf, Stephenson, & Walczak, 2004).
Safety and Hazards
The safety information for 1-Azaspiro[4.4]nonane-3-carboxylic acid hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-azaspiro[4.4]nonane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-8(12)7-5-9(10-6-7)3-1-2-4-9;/h7,10H,1-6H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQLBFSFNPUGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CN2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenethyl)acetamide](/img/structure/B3003132.png)
![3-methyl-5-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3003134.png)


![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B3003139.png)
![Ethyl 4-[(methoxycarbonyl)amino]benzoate](/img/structure/B3003141.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B3003142.png)
![N-(2-chloropyridin-3-yl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B3003143.png)
![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3003144.png)


![8-(2-hydroxyphenyl)-1,6,7-trimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003150.png)
![{[3-(Difluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B3003152.png)
